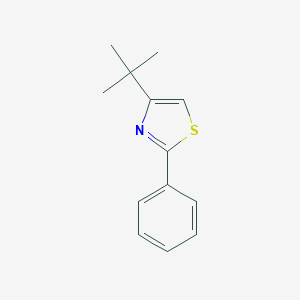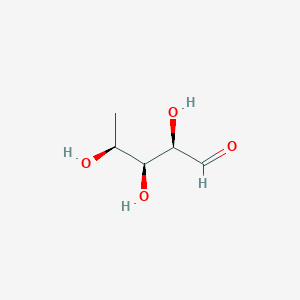
5-Deoxy-L-arabinose
Vue d'ensemble
Description
5-Deoxy-L-arabinose is a pivotal biomedical compound that manifests its efficacy in combatting bacterial and fungal infections . It exerts an inhibitory influence over the proliferative tendencies of diverse microorganisms, including the deleterious E. coli and the pathogenic Candida albicans .
Molecular Structure Analysis
The molecular formula of 5-Deoxy-L-arabinose is C5H10O4 . It is a monosaccharide, which is a type of simple sugar. The structure of this compound includes several hydroxyl groups and an aldehyde group .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Deoxy-L-arabinose are not detailed in the search results, it’s known that aldopentose sugars like 5-Deoxy-L-arabinose can be enzymatically converted into various biobased products by microbial non-phosphorylated oxidative pathways .
Physical And Chemical Properties Analysis
5-Deoxy-L-arabinose has a predicted boiling point of 294.5±19.0 °C and a predicted density of 1.314±0.06 g/cm3 . It is slightly soluble in DMSO, ethanol, and methanol .
Applications De Recherche Scientifique
Biocatalyst in D-Tagatose Production
5-Deoxy-L-arabinose is involved in the production of D-tagatose, a rare monosaccharide, through the isomerization of D-galactose. This process is catalyzed by L-Arabinose isomerase (L-AI), an efficient biocatalyst . D-tagatose has applications in the food and pharmaceutical industries due to its low caloric value and sweetness relative to sucrose .
Anti-Parkinson Treatment
5-Deoxy-L-arabinose can be derivatized for anti-Parkinson treatment. This application is particularly interesting due to the potential health benefits it provides .
Inhibition of Sucrose Absorption
Research indicates that 5-Deoxy-L-arabinose can inhibit sucrose absorption, which can help improve insulin resistance, reduce serum triglyceride, reduce fat production, and improve the intestinal environment .
Combatting Bacterial and Fungal Infections
5-Deoxy-L-arabinose has been found to be effective in combatting bacterial and fungal infections. It exerts an inhibitory influence over the proliferative tendencies of diverse microorganisms, including E. coli and Candida albicans .
Flavor Applications
The compound can be chemically transformed into aromas such as furaneol, which is used in caramel, roasted, and fruit flavor applications .
Pectin Modification
5-Deoxy-L-arabinose is involved in the modification of pectin, a complex cell wall polysaccharide. Pectin-modifying enzymes can be used to produce pectin derivatives and oligosaccharides with functional and nutritional interests .
Safety And Hazards
Orientations Futures
The use of 5-Deoxy-L-arabinose and similar compounds in the production of platform chemicals and polymer precursors via enzymatic pathways starting from lignocellulosic waste materials is a promising area of research . This approach could lead to more sustainable methods of producing a wide range of industrial products .
Propriétés
IUPAC Name |
(2R,3S,4S)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-YUPRTTJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470908 | |
| Record name | 5-DEOXY-L-ARABINOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxy-L-arabinose | |
CAS RN |
13039-56-0 | |
| Record name | 5-DEOXY-L-ARABINOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Deoxy-L-arabinose in biological systems?
A1: 5-Deoxy-L-arabinose serves as a key precursor in synthesizing L-biopterin [, , ]. L-biopterin acts as a crucial cofactor for various enzymes involved in numerous biological reactions.
Q2: How does the structure of 5-Deoxy-L-arabinose influence its complexation with molybdate ions?
A2: Nuclear magnetic resonance (NMR) spectroscopy revealed that 5-Deoxy-L-arabinose forms binuclear tetradentate complexes with molybdate ions in an aqueous solution with ammonium molybdate []. The molecule adopts a sickle conformation when bound to the molybdate core. This conformation is also observed in similar complexes with D-erythrose.
Q3: Are there efficient synthetic routes to obtain 5-Deoxy-L-arabinose?
A3: Yes, several methods have been explored. One efficient approach involves a multistep process starting from L-rhamnose []. This process includes reacting L-rhamnose with a C11-16 linear alkyl mercaptan in the presence of an acid catalyst, followed by oxidation and a carbon diminution reaction. Another approach uses 1:1-Diethylsulphonyl derivatives of L-rhamnose for conversion into 5-deoxy-L-arabinose [].
Q4: How can periodate oxidation be used to analyze polysaccharides containing 5-Deoxy-L-arabinose?
A4: Periodate oxidation, specifically the Smith degradation method, can be applied to rhamnose-containing polysaccharides []. Applying this method to a synthetic L-rhamnan yielded several products, including 5-Deoxy-L-arabinose, identifiable through paper chromatography. This technique helps elucidate the structure and linkages within such complex carbohydrates.
Q5: Can 5-Deoxy-L-arabinose be used in synthesizing other biologically relevant molecules besides L-biopterin?
A5: Yes, research indicates its utility in synthesizing various biopterin derivatives []. For instance, reacting 5-Deoxy-L-arabinose phenylhydrazone with 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine, followed by specific oxidation and aminolysis steps, leads to different substituted biopterin derivatives. These derivatives are valuable tools in developing radioimmunoassays for biopterin.
Q6: What is the role of 5-Deoxy-L-arabinose in the synthesis of chiral γ-butyrolactones?
A6: 5-Deoxy-L-arabinose, derived from L-tartaric acid, serves as a key intermediate in synthesizing optically pure γ-alkylated γ-butyrolactones []. This synthesis involves several stereoselective steps, leading to valuable chiral building blocks for various natural products.
Q7: How does 5-Acetamido-5-deoxy-L-arabinose differ from 5-Deoxy-L-arabinose?
A7: 5-Acetamido-5-deoxy-L-arabinose is a derivative of 5-Deoxy-L-arabinose where the hydroxyl group at the 5th carbon is replaced with an acetamido group (-NHCOCH3) []. This substitution introduces nitrogen as a heteroatom in the sugar ring, potentially altering its chemical properties and biological activity compared to the parent compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



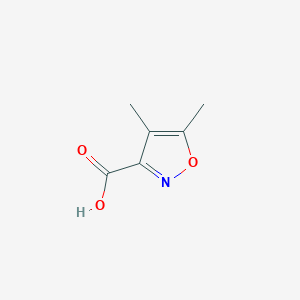
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)





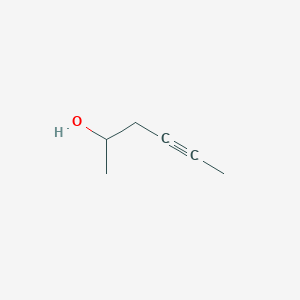
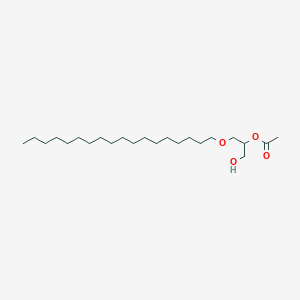
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
